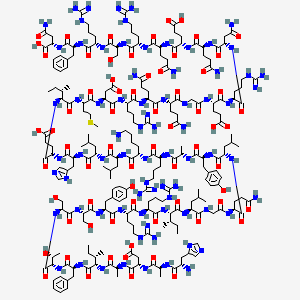
Somatotropin releasing hormone (1-43)
Übersicht
Beschreibung
Somatotropin releasing hormone (1-43), also known as Growth Hormone Releasing Hormone (GHRH), is a peptide hormone that stimulates the secretion of growth hormone (GH) from the pituitary gland. It is a 44-amino acid peptide that is synthesized in the hypothalamus and released into the bloodstream, where it binds to specific receptors on the surface of somatotroph cells in the anterior pituitary gland. This results in the release of GH, which has a wide range of physiological effects, including growth promotion, protein synthesis, and lipid metabolism.
Wirkmechanismus
Somatotropin releasing hormone (1-43) acts on specific receptors located on the surface of somatotroph cells in the anterior pituitary gland. Binding of GHRH to its receptor results in the activation of a signaling pathway that ultimately leads to the release of GH. The mechanism of action involves the activation of adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates and activates transcription factors that regulate the expression of genes involved in GH synthesis and secretion.
Biochemical and Physiological Effects:
The primary biochemical effect of somatotropin releasing hormone (1-43) is the stimulation of GH secretion from the anterior pituitary gland. GH has a wide range of physiological effects, including the promotion of growth, protein synthesis, and lipid metabolism. It also has important roles in glucose homeostasis and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
Somatotropin releasing hormone (1-43) is a useful tool for investigating the underlying mechanisms of GH secretion and for developing new treatments for growth disorders. It can be used in vitro to stimulate GH secretion from pituitary cells, and in vivo to investigate the effects of GH on various physiological processes. However, there are limitations to its use, including the potential for desensitization of the GH receptor and the need for careful dosing to avoid unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on somatotropin releasing hormone (1-43). One area of interest is the development of new therapies for growth disorders, such as dwarfism and acromegaly. Another area of interest is the potential anti-aging effects of GH and the development of new treatments for age-related diseases. Additionally, there is ongoing research into the use of GH and GHRH analogs for enhancing athletic performance and improving body composition.
Synthesemethoden
Somatotropin releasing hormone (1-43) is synthesized in the hypothalamus by a process known as transcription and translation. The gene that encodes for GHRH is transcribed into messenger RNA (mRNA), which is then translated into a preprohormone. The preprohormone is then cleaved to produce the mature GHRH peptide, which is then packaged into secretory vesicles and released into the bloodstream.
Wissenschaftliche Forschungsanwendungen
Somatotropin releasing hormone (1-43) has been extensively studied for its role in regulating GH secretion and its potential therapeutic applications. It has been used in research to investigate the underlying mechanisms of GH secretion and to develop new treatments for growth disorders, such as dwarfism and acromegaly. It has also been studied for its potential anti-aging effects and its ability to enhance athletic performance.
Eigenschaften
IUPAC Name |
(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C225H360N76O67S/c1-20-111(12)174(298-180(329)116(17)264-201(350)154(96-172(323)324)282-179(328)114(15)262-181(330)126(227)92-122-98-249-105-260-122)215(364)293-151(89-119-40-27-24-28-41-119)210(359)301-177(117(18)305)217(366)297-159(104-304)213(362)296-158(103-303)212(361)288-150(91-121-52-56-125(307)57-53-121)205(354)272-129(44-32-77-252-220(237)238)185(334)271-134(49-37-82-257-225(247)248)198(347)299-176(113(14)22-3)216(365)292-144(84-107(4)5)183(332)259-101-168(316)265-136(59-67-161(229)309)192(341)284-146(86-109(8)9)203(352)287-148(90-120-50-54-124(306)55-51-120)200(349)263-115(16)178(327)267-128(43-31-76-251-219(235)236)184(333)268-127(42-29-30-75-226)187(336)283-145(85-108(6)7)202(351)285-147(87-110(10)11)204(353)289-152(93-123-99-250-106-261-123)207(356)280-142(65-73-171(321)322)199(348)300-175(112(13)21-2)214(363)281-143(74-83-369-19)197(346)291-155(97-173(325)326)209(358)273-130(45-33-78-253-221(239)240)186(335)276-139(61-69-163(231)311)194(343)275-135(58-66-160(228)308)182(331)258-100-167(315)266-137(63-71-169(317)318)191(340)269-131(46-34-79-254-222(241)242)189(338)290-153(94-165(233)313)208(357)279-140(62-70-164(232)312)195(344)278-141(64-72-170(319)320)196(345)277-138(60-68-162(230)310)193(342)270-133(48-36-81-256-224(245)246)190(339)295-157(102-302)211(360)274-132(47-35-80-255-223(243)244)188(337)286-149(88-118-38-25-23-26-39-118)206(355)294-156(218(367)368)95-166(234)314/h23-28,38-41,50-57,98-99,105-117,126-159,174-177,302-307H,20-22,29-37,42-49,58-97,100-104,226-227H2,1-19H3,(H2,228,308)(H2,229,309)(H2,230,310)(H2,231,311)(H2,232,312)(H2,233,313)(H2,234,314)(H,249,260)(H,250,261)(H,258,331)(H,259,332)(H,262,330)(H,263,349)(H,264,350)(H,265,316)(H,266,315)(H,267,327)(H,268,333)(H,269,340)(H,270,342)(H,271,334)(H,272,354)(H,273,358)(H,274,360)(H,275,343)(H,276,335)(H,277,345)(H,278,344)(H,279,357)(H,280,356)(H,281,363)(H,282,328)(H,283,336)(H,284,341)(H,285,351)(H,286,337)(H,287,352)(H,288,361)(H,289,353)(H,290,338)(H,291,346)(H,292,365)(H,293,364)(H,294,355)(H,295,339)(H,296,362)(H,297,366)(H,298,329)(H,299,347)(H,300,348)(H,301,359)(H,317,318)(H,319,320)(H,321,322)(H,323,324)(H,325,326)(H,367,368)(H4,235,236,251)(H4,237,238,252)(H4,239,240,253)(H4,241,242,254)(H4,243,244,255)(H4,245,246,256)(H4,247,248,257)/t111-,112-,113-,114-,115-,116-,117+,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,174-,175-,176-,177-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNDKVCWLUZAQL-FOWIMTFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C225H360N76O67S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235580 | |
| Record name | Somatotropin releasing hormone (1-43) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
5234 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86472-71-1 | |
| Record name | Somatotropin releasing hormone (1-43) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086472711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Somatotropin releasing hormone (1-43) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




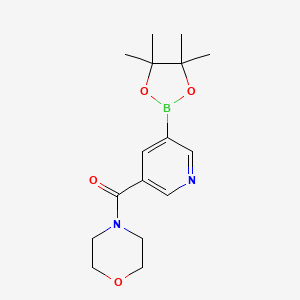
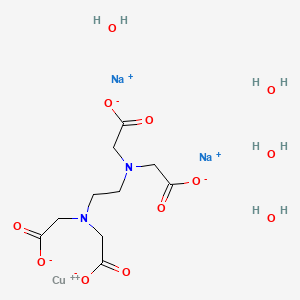


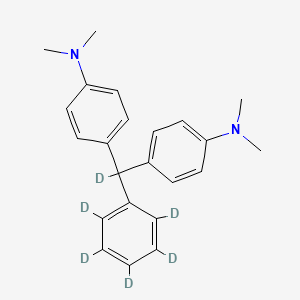
![Formaldehyde;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene](/img/structure/B1591633.png)
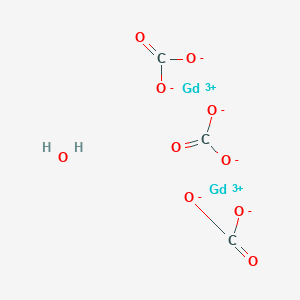
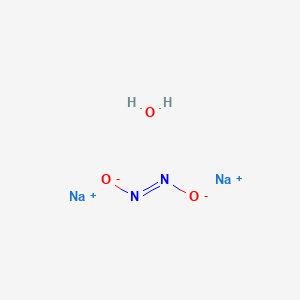

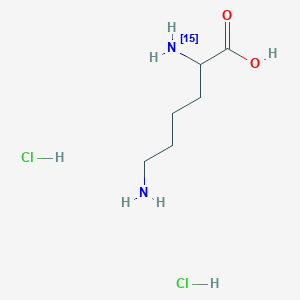


![4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]benzenesulfonamide](/img/structure/B1591643.png)